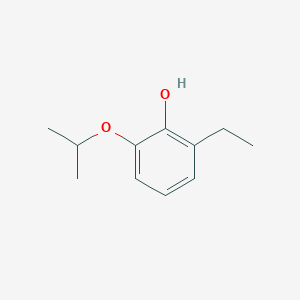
2-Ethyl-6-isopropoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-6-isopropoxyphenol is an organic compound with the molecular formula C11H16O2 It is a derivative of phenol, characterized by the presence of an ethyl group at the second position and an isopropoxy group at the sixth position on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-isopropoxyphenol can be achieved through several methods. One common approach involves the alkylation of phenol derivatives. For instance, the reaction of 2-ethylphenol with isopropyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs under reflux conditions in an organic solvent like acetone or ethanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation reaction. Additionally, advanced purification techniques like distillation and crystallization are used to obtain high-purity products.
化学反応の分析
Types of Reactions
2-Ethyl-6-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Alcohols and hydrocarbons.
Substitution: Halogenated phenols, nitrophenols, and other substituted derivatives.
科学的研究の応用
2-Ethyl-6-isopropoxyphenol has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research explores its potential as an antimicrobial and antioxidant agent.
Industry: It is utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
作用機序
The mechanism of action of 2-Ethyl-6-isopropoxyphenol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. Additionally, its antioxidant properties enable it to scavenge free radicals and protect cells from oxidative damage.
類似化合物との比較
Similar Compounds
2-Ethyl-6-isopropylphenol: Similar structure but lacks the isopropoxy group.
2-Isopropoxyphenol: Lacks the ethyl group at the second position.
2-Ethylphenol: Lacks the isopropoxy group at the sixth position.
Uniqueness
2-Ethyl-6-isopropoxyphenol is unique due to the presence of both ethyl and isopropoxy groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
1243281-46-0 |
|---|---|
分子式 |
C11H16O2 |
分子量 |
180.24 g/mol |
IUPAC名 |
2-ethyl-6-propan-2-yloxyphenol |
InChI |
InChI=1S/C11H16O2/c1-4-9-6-5-7-10(11(9)12)13-8(2)3/h5-8,12H,4H2,1-3H3 |
InChIキー |
PPKPFROKBDCQQD-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=CC=C1)OC(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


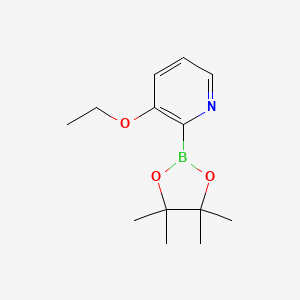
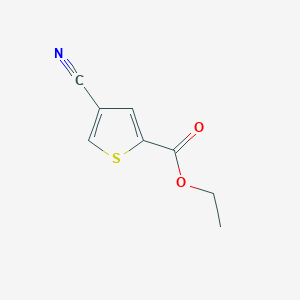

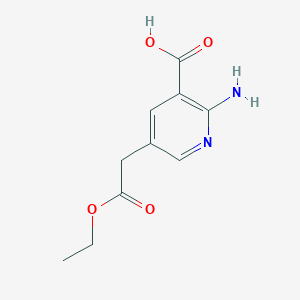
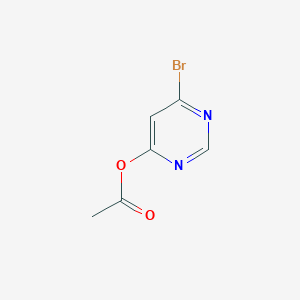

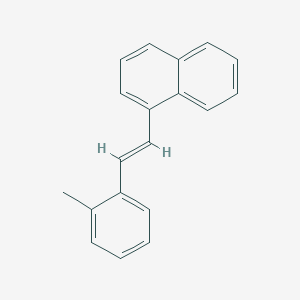
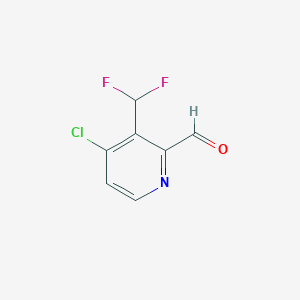
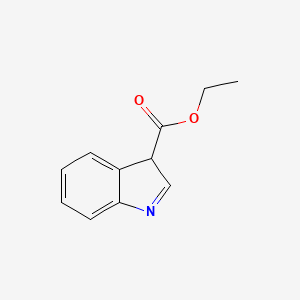
![(1S,2S,7R)-6-ethyl-6'-hydroxy-1'-methoxyspiro[10-oxa-5-azatricyclo[5.3.1.04,8]undec-5-ene-2,3'-indole]-2'-one](/img/structure/B14853802.png)


![[6-(3-Iodophenyl)pyridin-3-YL]methanol](/img/structure/B14853831.png)

